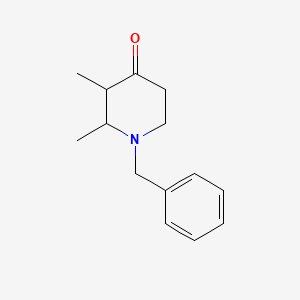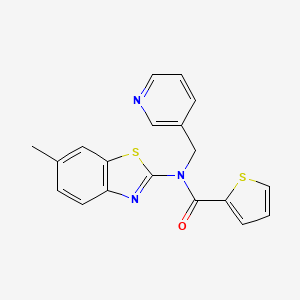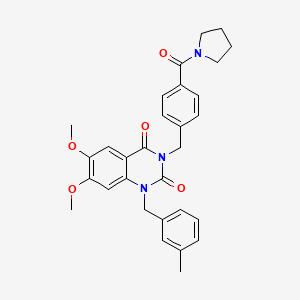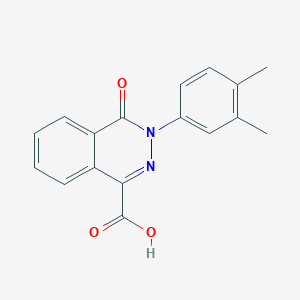
5-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One area of application for compounds containing a sulfonamido moiety, similar to the one , is in the development of new antibacterial agents. Research indicates the potential of these compounds for use as antibacterial agents, with studies demonstrating the synthesis of heterocyclic compounds containing sulfonamido moieties showing significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticonvulsant and Cerebrovasodilatory Properties
Compounds with a sulfonamide structure, including variations like those investigated, have been explored for their anticonvulsant activities and cerebrovasodilatory effects. A study on a series of thiophene sulfonamides described anticonvulsant activities and highlighted a compound that selectively increased cerebral blood flow, suggesting potential applications in managing convulsions and enhancing cerebral circulation (Barnish et al., 1981).
Antimicrobial Activity
The synthesis and evaluation of heterocycles based on sulfonamido pyrazole underscore the antimicrobial potential of these compounds. Such studies contribute to the search for new antimicrobial agents, with some derivatives demonstrating effectiveness against various microbial strains (El‐Emary, Al-muaikel, & Moustafa, 2002).
Surface Activity and Antibacterial Properties
Research on 1,2,4-triazole derivatives containing sulfonamide groups revealed their antimicrobial activity and potential as surface-active agents. These findings suggest applications in creating substances with both microbial resistance and surface activity properties (El-Sayed, 2006).
Herbicidal Activity
Investigations into sulfonamide derivatives for herbicidal activities have also been conducted, demonstrating the potential agricultural applications of these compounds. Research into biophore models of various sulfonamide compounds has provided insights into their herbicidal effectiveness, offering leads for further development in pest management (Ren et al., 2000).
Antiviral and Antitumor Applications
Further studies have expanded the potential applications of sulfonamide-containing compounds to include antiviral and antitumor activities. Synthesis of derivatives and evaluation against diseases like tobacco mosaic virus and various cancer cell lines have highlighted the therapeutic potential of these molecules (Chen et al., 2010).
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-7-5-12(17-18-14)10-3-2-4-11(9-10)19-26(22,23)15-8-6-13(16)24-15/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFUWOLHIKZHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2729951.png)

![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)

![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)


![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)
![3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729966.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)

